[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
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Overview
Description
6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thienopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under controlled conditions.
Attachment of the Methoxybenzoyl Group: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thienopyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and material science.
Biology
In biological research, it may be investigated for its interactions with enzymes and receptors.
Medicine
The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, it may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: These compounds share the thienopyridine core and may have similar biological activities.
Benzodioxole-Containing Compounds: These compounds contain the benzodioxole moiety and may exhibit similar chemical reactivity.
Uniqueness
The unique combination of functional groups in 6-(2H-1,3-BENZODIOXOL-5-YL)-4-(DIFLUOROMETHYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H16F2N2O4S |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[3-amino-6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H16F2N2O4S/c1-29-13-5-2-11(3-6-13)20(28)21-19(26)18-14(22(24)25)9-15(27-23(18)32-21)12-4-7-16-17(8-12)31-10-30-16/h2-9,22H,10,26H2,1H3 |
InChI Key |
PJFKURCOVNUKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)F)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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